molecular formula C7H10N2O2 B1580420 Ethyl 2-methyl-1H-imidazole-4-carboxylate CAS No. 87326-25-8

Ethyl 2-methyl-1H-imidazole-4-carboxylate

Cat. No. B1580420
CAS RN: 87326-25-8
M. Wt: 154.17 g/mol
InChI Key: YCYQXJZURFKNLH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-1H-imidazole-4-carboxylate consists of a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The compound has a molecular weight of 154.17 .


Chemical Reactions Analysis

Imidazole derivatives, including Ethyl 2-methyl-1H-imidazole-4-carboxylate, show a broad range of chemical and biological properties . They are key components in the development of new drugs and have been used in a variety of applications .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-1H-imidazole-4-carboxylate has a melting point of 136-137 °C and a predicted boiling point of 339.7±15.0 °C . It has a density of 1.171 and is stored in a dry, room temperature environment .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 2-methyl-1H-imidazole-4-carboxylate is used as a precursor in the synthesis of a wide range of chemical compounds. For example, it has been employed in the synthesis of unsymmetrical polyhydroquinoline derivatives through a one-pot condensation process, demonstrating the compound's utility in facilitating complex chemical transformations (Khaligh, 2014). Additionally, its role in the synthesis of spiro compounds, specifically Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcases its application in creating compounds with potential biological activities (Abe et al., 2010).

Chemical Reaction Studies

In the realm of chemical reactions, Ethyl 2-methyl-1H-imidazole-4-carboxylate plays a crucial role as a reactant or catalyst in various chemical processes. It is involved in efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts, highlighting its importance in improving reaction efficiency and selectivity (Grasa et al., 2003). Moreover, the compound is also significant in the study of electrochemical reactions, such as the corrosion inhibition efficiency of related imidazole compounds on different materials, providing insights into its potential applications in materials science (Cruz et al., 2004).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including Ethyl 2-methyl-1H-imidazole-4-carboxylate, have become an important synthon in the development of new drugs . They are used in a variety of applications and continue to be a focus of research for their broad range of chemical and biological properties .

properties

IUPAC Name

ethyl 2-methyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQXJZURFKNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341387
Record name Ethyl 2-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1H-imidazole-4-carboxylate

CAS RN

87326-25-8
Record name Ethyl 2-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-1H-imidazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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